Lanoconazole
Overview
Description
Lanoconazole is a synthetic antifungal agent that belongs to the imidazole family. It is commonly used to treat various fungal infections of the skin, including athlete's foot, ringworm, and jock itch. Lanoconazole has gained significant attention in the scientific community due to its potent antifungal activity and low toxicity levels.
Scientific Research Applications
Anti-inflammatory Properties
Lanoconazole (LCZ) demonstrates notable anti-inflammatory effects. It effectively reduces skin inflammation in various models, indicating potential benefits beyond its antifungal capabilities. These findings suggest that LCZ may offer therapeutic advantages in the treatment of dermatomycoses through its anti-inflammatory action (Nakamura et al., 2019); (Uratsuji et al., 2015).
Pharmacokinetics in Human Skin
A study on the pharmacokinetics of LCZ in human skin revealed that its accumulation in the stratum corneum reaches a steady state after daily application, with a half-life of approximately 11 hours after discontinuing application. This provides valuable insights into the drug's behavior in human skin, which is crucial for optimizing its therapeutic use (Imai et al., 2022).
Antifungal Efficacy
LCZ exhibits potent antifungal activity against a range of dermatophytes, making it a promising candidate for treating dermatophyte infections. Comparative studies have shown that it is effective against various fungal species and in different models of fungal infection (Rezaei‐Matehkolaei et al., 2018); (Ghannoum et al., 2009).
Applications in Combination Therapy
Studies have explored the use of LCZ in combination therapies, indicating its potential for enhanced efficacy and broader applications in treating fungal infections. These findings open avenues for novel therapeutic strategies incorporating LCZ (Shokoohi et al., 2017).
Novel Formulations and Delivery Systems
Recent research has focused on developing new formulations of LCZ, such as emulsions, to improve its solubility and enhance its therapeutic efficacy. These novel delivery systems could significantly improve LCZ's clinical effectiveness, particularly in skin applications (Hiranphinyophat et al., 2021).
Inhibition of Cryptococcus Neoformans in Immunocompromised Mice
LCZ has shown effectiveness in inhibiting the growth of Cryptococcus neoformans, particularly in mice models of immunosuppression. This suggests its potential use in treating fungal infections in immunocompromised patients, including those with AIDS (Furukawa et al., 2000).
Chemical Synthesis
Research into the chemical synthesis of LCZ aims to improve its industrial preparation, potentially reducing production costs and enhancing its availability for therapeutic use (Li Chu-jun, 2006).
properties
IUPAC Name |
(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQSJFIDWNVJW-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lanoconazole | |
CAS RN |
101530-10-3, 126509-69-1 | |
Record name | Lanoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101530-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanoconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latoconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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